molecular formula C9H5N3OS B1530947 pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 55115-79-2

pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1530947
CAS RN: 55115-79-2
M. Wt: 203.22 g/mol
InChI Key: XVEUJPQIDXXNFD-UHFFFAOYSA-N
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Description

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound . It has been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 3-Cyano-2 (1H)-pyridinethiones with N-acetylchloroacetamide in ethanol in the presence of KOH . Another method involves the hydrolysis of protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids, which are then converted to the target compound by reaction with formamide or, more optimally, formamidine acetate .


Molecular Structure Analysis

The molecular structure of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one are diverse. For instance, by refluxing the 8-chloro derivatives of this compound with various amines, the relevant amines were obtained .

Scientific Research Applications

Antiproliferative Agents in Cancer Research

A series of pyridothieno[3,2-d]pyrimidin-4-amines, which are structurally related to “pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one”, have been designed as ATP-competitive inhibitors targeting the epidermal growth factor receptor (EGFR). These compounds, particularly compound 5a, exhibited potent inhibitory activity against EGFR with an IC50 value of 36.7 nM, suggesting their potential as antiproliferative agents in cancer research .

Antimycobacterial Activity

Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-ones have shown promising results in antimycobacterial activity studies. Specifically, compounds 13b and 29e demonstrated very good antimycobacterial activity with MIC values in the range of 6–8 μM. This indicates that derivatives of “pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” could be developed as potential antitubercular agents .

EGFR Kinase Inhibitors

Molecular docking studies have positioned Erlotinib and related compounds into the active site of EGFR to determine the probable binding model. A novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which are structurally similar to “pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one”, were synthesized as potential EGFR kinase inhibitors. These studies suggest the compound’s application in designing new inhibitors for targeted cancer therapies .

Synthesis of Heterocyclic Systems

The compound has been used in the synthesis of new heterocyclic systems, such as pyrido[3’,2’:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine. These heterocyclic compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Development of Functionalized Thienopyrimidines

An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones has been developed. This method could be applied to the synthesis of various derivatives of “pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” for further exploration of their biological activities .

Exploration of Non-Cytotoxic Compounds

In cytotoxicity studies, certain thieno[2,3-d]pyrimidin-4(3H)-ones were found to be non-cytotoxic against four cell lines. This highlights the potential of “pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” derivatives to be used in research where non-cytotoxicity is a crucial factor .

Future Directions

The future directions for research on pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one could involve further exploration of its synthesis, evaluation of its biological activities, and investigation of its mechanism of action .

Mechanism of Action

Target of Action

The primary target of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one acts as an ATP-competitive inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing ATP from binding and thus inhibiting the phosphorylation process. This stops the activation of the downstream signaling pathways, leading to inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The inhibition of EGFR by Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one affects several downstream biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is involved in cell cycle progression and proliferation .

Result of Action

The result of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one’s action is the inhibition of cell proliferation and induction of cell death . By inhibiting EGFR, it prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This can lead to the death of cancer cells that rely on these pathways for survival.

properties

IUPAC Name

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c13-8-7-6(11-4-12-8)5-2-1-3-10-9(5)14-7/h1-4H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEUJPQIDXXNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic approaches to access pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones?

A1: Several synthetic routes have been explored, often employing a building block approach. One common strategy utilizes 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives as starting materials. These can be reacted with dimethylformamide dimethyl acetal (DMF-DMA) and various amines to yield diversely substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. [] Another method involves the reaction of 2-hydrazinyl-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one with active methylene compounds like acetylacetone or diethyl malonate, leading to the formation of pyrazole-containing derivatives. [, ]

Q2: What biological activities have been investigated for pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

A2: Research has primarily focused on their potential as analgesic, anti-inflammatory, antipyretic, antibacterial, and antidiabetic agents. [, , , ] Some studies also investigated their potential as COX-2 inhibitors. []

Q3: How does the substitution pattern on the pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core influence biological activity?

A3: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents significantly impact activity. For instance, introducing a sulfonamide group at specific positions on the arene ring linked to the pyrimidinone core enhanced antibacterial activity against S. aureus and E. faecalis. [] In another study, a methoxy group at the ortho position of the phenyl moiety in a 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one derivative showed promising antidiabetic properties, potentially by influencing the molecule's planarity. []

Q4: Have any pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives shown promising activity against drug-resistant bacteria?

A4: Yes, certain derivatives, particularly those incorporating a sulfonamide moiety, displayed potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Notably, hybrids 5g and 7g exhibited superior efficacy compared to linezolid against MRSA strains. []

Q5: Are there any insights into the mechanism of action for the observed biological activities?

A5: While specific mechanisms are still under investigation, some studies provide clues. For example, the anti-diabetic activity of some derivatives is suggested to be linked to their potential to improve insulin resistance. [] The potent COX-2 inhibitory activity observed for certain derivatives suggests their possible interaction with the COX-2 enzyme active site. [] Further research is needed to fully elucidate the molecular mechanisms underlying their biological effects.

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